2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid
Overview
Description
2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid is a chemical compound with the molecular formula C17H16Cl2N2O4S It is known for its unique structure, which includes dichloro and diethylsulfamoyl groups attached to a benzoyl amino benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzoic acid and diethylamine.
Formation of Intermediate: The 2,4-dichlorobenzoic acid is reacted with diethylamine to form 2,4-dichloro-5-(diethylamino)sulfonylbenzoic acid.
Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The dichloro and diethylsulfamoyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 2-(2,4-Dichlorobenzoyl)benzoic acid
- 5-(Diethylsulfamoyl)-2-(2-hydroxyethyl)amino]benzoic acid
Uniqueness
2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2,4-dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c1-3-22(4-2)28(26,27)16-9-12(13(19)10-14(16)20)17(23)21-15-8-6-5-7-11(15)18(24)25/h5-10H,3-4H2,1-2H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIABODDWIIFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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